5-((1-((3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-3-基)甲基)-3-(噻吩-3-基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

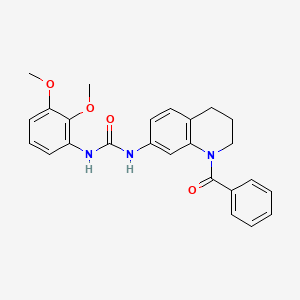

The compound "5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole" is a novel molecule that incorporates several structural motifs known for their biological activities. The 1,2,4-oxadiazole core is a heterocyclic compound that has been extensively studied for its potential in drug development due to its versatility and presence in compounds with various pharmacological activities . The molecule also contains a pyrazole moiety, which is another important pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer properties . Additionally, the presence of a piperidine ring is noteworthy as it is frequently found in bioactive molecules, including those with antimicrobial activity .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides . In the case of compounds with a pyrazole moiety, the synthesis may involve the introduction of the pyrazole group into the oxadiazole ring, as seen in the synthesis of 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives . The synthesis of similar compounds with piperidine rings often includes the reaction of chloromethylated precursors with piperidine in the presence of a base .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques would provide detailed information about the molecular framework, including the positions of the substituents and the nature of the heterocyclic systems present in the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its nucleophilic sites, which can undergo various chemical reactions, including substitution and addition . The sulfonyl group attached to the piperidine ring could also be a site for chemical modification, potentially leading to the synthesis of a diverse array of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in organic solvents and water, melting point, and stability under different conditions. These properties are crucial for determining the compound's suitability for further development as a pharmaceutical agent. The presence of the sulfonyl group and the piperidine ring could affect the compound's polarity and, consequently, its solubility profile . The stability of the oxadiazole ring under physiological conditions would also be an important factor to consider .

科学研究应用

合成和生物活性

合成和评估: 已合成化合物 5-((1-((3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-3-基)甲基)-3-(噻吩-3-基)-1,2,4-噁二唑及其衍生物,并对其各种生物活性进行了评估。一项研究涉及合成 5-取代的 1,3,4-噁二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫化物,评估了它们的丁酰胆碱酯酶 (BChE) 抑制活性,并进行了分子对接研究以确定它们与人 BChE 蛋白的结合亲和力。这些化合物与关键氨基酸残基显示出显着的相互作用,表明具有潜在的治疗应用 (Khalid 等,2016)。

抗菌和抗结核特性: 另一项研究重点关注苯磺酰胺吡唑噁二唑衍生物,评估了它们的抗菌和抗结核活性。对结核分枝杆菌 β-酮酰基-酰基载体蛋白合酶 A (Kas-A) 进行了分子对接研究,以了解这些化合物的抑制方式。某些化合物对各种细菌菌株表现出良好的抗菌活性,并显示出作为抗结核剂的潜力 (Shingare 等,2022)。

抗癌评估

抗癌活性: 含有 1,3,4-噁二唑部分的衍生物的抗癌活性已得到广泛研究。一项研究发现,带有哌嗪取代基的衍生物对各种癌细胞系表现出显着的抗癌活性,突出了它们作为治疗剂的潜力 (Turov,2020)。另一项研究合成了 1,3,4-噁二唑基四氢吡啶并评估了它们的抗癌活性,发现对乳腺癌细胞系具有中等的细胞毒性,并建议进一步研究它们的治疗潜力 (Redda 和 Gangapuram,2007)。

分子结构研究

结构分析: 合成了包含吡唑/哌啶/苯胺部分的 s-三嗪衍生物的分子结构,并使用 X 射线晶体学、Hirshfeld 和 DFT 计算进行了分析。该研究提供了对化合物分子间相互作用和电子性质的见解,有助于更好地了解其潜在的生物活性 (Shawish 等,2021)。

属性

IUPAC Name |

5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDVYXZPGJXRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)